molecular formula C5H5ClO3S2 B2545006 5-Methoxythiophene-2-sulfonyl chloride CAS No. 1314904-87-4

5-Methoxythiophene-2-sulfonyl chloride

Cat. No. B2545006
CAS RN: 1314904-87-4
M. Wt: 212.66
InChI Key: GRZVWZWVDLQSER-UHFFFAOYSA-N
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Description

5-Methoxythiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H5ClO3S2 . It has a molecular weight of 212.68 .


Molecular Structure Analysis

The InChI code for 5-Methoxythiophene-2-sulfonyl chloride is 1S/C5H5ClO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Antiviral and Anticancer Agents

5-Methoxythiophene-2-sulfonyl chloride serves as a key intermediate in the synthesis of sulfonamide derivatives, showcasing antiviral activities against tobacco mosaic virus (Chen et al., 2010). Additionally, the chemical plays a crucial role in the creation of chalcone-sulfonamide hybrids, which exhibit both anticancer and antituberculosis activity, highlighting its potential in therapeutic applications (Castaño et al., 2019).

Catalytic Applications and Polymer Synthesis

It is also pivotal in catalytic processes and the development of novel polymeric materials. For instance, the dehydration of fructose into 5‐hydroxymethylfurfural, an essential step in biofuel production, benefits from catalysts derived from similar sulfonyl compounds (Guo et al., 2017). Moreover, its utility extends to the synthesis of high molecular weight polymeric materials for applications such as proton exchange membranes, demonstrating its versatility in material science (Ghassemi & Mcgrath, 2004).

Enzyme Inhibitory Studies

Research on enzyme inhibitors for treating diseases like Alzheimer’s showcases the compound's role in synthesizing N-substituted-4-methylbenzenesulfonamides, highlighting its importance in pharmaceutical research (Abbasi et al., 2018).

Advanced Material Research

5-Methoxythiophene-2-sulfonyl chloride is instrumental in creating advanced materials, such as conductive polymers and organic photovoltaic devices. The modification of poly(3, 4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) with solvents like methanol demonstrates its impact on improving the performance of polymer solar cells (Hu et al., 2014).

Safety and Hazards

5-Methoxythiophene-2-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

properties

IUPAC Name

5-methoxythiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO3S2/c1-9-4-2-3-5(10-4)11(6,7)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZVWZWVDLQSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1314904-87-4
Record name 5-methoxythiophene-2-sulfonyl chloride
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